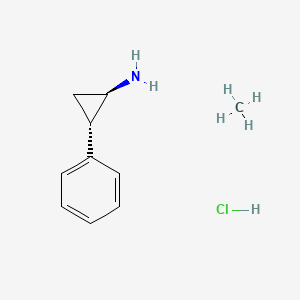
methane;(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tranylcypromine hydrochloride is synthesized through the cyclization of the side chain of amphetamine. The process involves the formation of a propylamine from the cyclization, resulting in the creation of the compound. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of tranylcypromine hydrochloride follows Good Manufacturing Practice (GMP) guidelines to ensure the quality and purity of the compound. The production process involves multiple steps, including synthesis, purification, and quality control, to produce a compound that meets the required standards for research use .
Analyse Des Réactions Chimiques
Types of Reactions
Tranylcypromine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
Tranylcypromine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and behavior.
Biology: Employed in the study of enzyme inhibition, particularly LSD1 and MAO, to understand their roles in biological processes.
Medicine: Investigated for its potential therapeutic effects in treating depression and other neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mécanisme D'action
Tranylcypromine hydrochloride exerts its effects by irreversibly inhibiting lysine-specific demethylase 1 (LSD1) and monoamine oxidase (MAO). The inhibition of these enzymes leads to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine, in the brain. This increase in monoamines is believed to contribute to the compound’s antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.
Isocarboxazid: A monoamine oxidase inhibitor with similar applications in treating depression.
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
Tranylcypromine hydrochloride is unique in its dual inhibition of both LSD1 and MAO, making it a valuable tool in research. Its ability to irreversibly inhibit these enzymes sets it apart from other similar compounds, providing distinct advantages in studying enzyme inhibition and its effects on neurological conditions .
Propriétés
Formule moléculaire |
C10H16ClN |
|---|---|
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
methane;(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.CH4.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;;/h1-5,8-9H,6,10H2;1H4;1H/t8-,9+;;/m0../s1 |
Clé InChI |
NFOAZKSABWREFV-DBEJOZALSA-N |
SMILES isomérique |
C.C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl |
SMILES canonique |
C.C1C(C1N)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



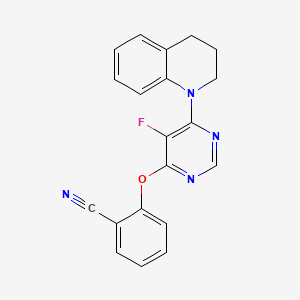

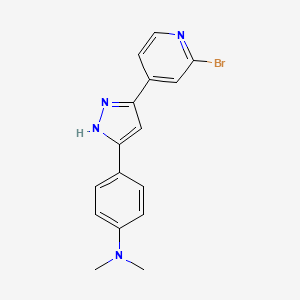
![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)

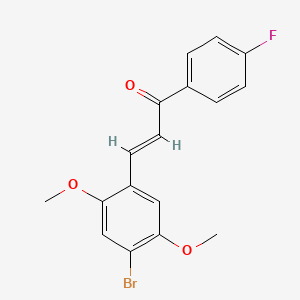
![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)
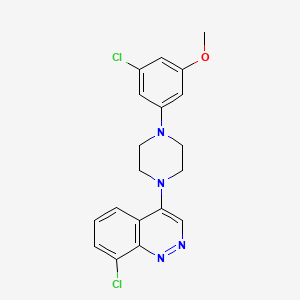
![3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione](/img/structure/B10855069.png)

![N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B10855083.png)
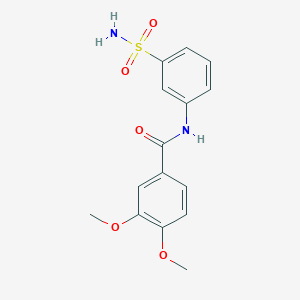
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B10855096.png)